Methyl 5-phenylpiperidine-3-carboxylate

Descripción general

Descripción

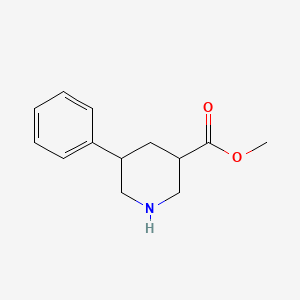

Methyl 5-phenylpiperidine-3-carboxylate is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a phenyl group attached to the fifth carbon of the piperidine ring and a carboxylate ester group at the third position.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 5-phenylpiperidine-3-carboxylic acid as the starting material.

Esterification Reaction: The carboxylic acid group is converted to its methyl ester form through esterification. This reaction is usually carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Reaction Conditions: The reaction is performed under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

Reduction Products: Alcohols, such as 5-phenylpiperidine-3-ol.

Substitution Products: Amides, amines, and other substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Methyl 5-phenylpiperidine-3-carboxylate has been studied for its analgesic properties. Research indicates that compounds in this class exhibit potent analgesic effects, often surpassing traditional analgesics in efficacy. The compound's structural characteristics contribute to its activity as a central nervous system (CNS) stimulant and a potential treatment for pain management.

Analgesic Activity

The compound has been identified as an analgesic agent with barbiturate potentiating effects and hypnotic activity. Studies suggest that the presence of the 3-methyl group enhances its potency compared to similar compounds lacking this feature .

CNS Effects

This compound may also exhibit mydriatic activity, although it is characterized by lower mydriatic effects compared to other compounds in its class. This makes it a candidate for further exploration in pain management without significant side effects related to pupil dilation .

General Synthesis Pathway

A common synthesis route includes:

- Tosylation of 2-hydroxyethyl-2-hydroxypropylamine.

- Conversion to the corresponding dihalide.

- Condensation with phenylacetonitrile to produce a tosylated intermediate.

- Hydrolysis followed by esterification to form the final product.

This method allows for the production of high-purity this compound suitable for research and potential therapeutic applications .

Therapeutic Applications

Given its pharmacological profile, this compound holds promise in several therapeutic areas:

Pain Management

Due to its potent analgesic properties, this compound is being investigated as a potential alternative to opioids for managing chronic pain conditions, especially considering the opioid crisis and the need for safer pain management solutions.

Neurological Disorders

Research into its CNS effects suggests potential applications in treating neurological disorders where modulation of pain perception is crucial, such as fibromyalgia or neuropathic pain syndromes.

Mecanismo De Acción

The mechanism by which Methyl 5-phenylpiperidine-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of an enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system or disease being studied.

Comparación Con Compuestos Similares

Piperidine

Piperidone

N-phenylpiperidine

Actividad Biológica

Methyl 5-phenylpiperidine-3-carboxylate (M5PPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

M5PPC's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition : M5PPC may inhibit specific enzymes, leading to altered metabolic pathways. For instance, it has been suggested that the compound could modulate the activity of cyclooxygenase (COX) enzymes, which are critical in inflammation processes.

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting analgesic properties .

Structure-Activity Relationship (SAR)

The biological activity of M5PPC is influenced by its structural features. SAR studies indicate that modifications to the piperidine ring or the phenyl substituent can significantly impact its potency and selectivity. For example:

- Substituent Variability : Variations in the substituents on the phenyl group can enhance or diminish biological activity. Compounds with electron-donating groups tend to exhibit increased receptor affinity .

- Ring Modifications : Alterations in the piperidine ring structure, such as introducing additional functional groups, can lead to improved enzyme inhibition or receptor binding characteristics .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of M5PPC, particularly its effects on cell viability and enzyme inhibition:

| Study | Concentration (µM) | IC50 (µM) | Effect |

|---|---|---|---|

| Enzyme Inhibition Assay | 10, 100, 500 | Not determined | Potential COX inhibition observed |

| Cell Viability Assay | 10, 100, 500 | 50 µM | Significant reduction in viability at higher concentrations |

These studies suggest that M5PPC exhibits notable biological effects at certain concentrations, warranting further investigation into its therapeutic potential.

Case Studies

- Pain Management : A study investigated M5PPC's analgesic properties in animal models. Results indicated a significant reduction in pain responses compared to control groups, suggesting potential use as an analgesic agent .

- Anti-inflammatory Effects : Another study evaluated the anti-inflammatory effects of M5PPC in models of induced inflammation. The compound demonstrated a dose-dependent reduction in inflammatory markers, indicating its potential utility in treating inflammatory conditions .

Propiedades

IUPAC Name |

methyl 5-phenylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)12-7-11(8-14-9-12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRCBQONYBQKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.